molecular formula C12H15ClN2O B13439781 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one CAS No. 141511-13-9

1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B13439781
CAS No.: 141511-13-9
M. Wt: 238.71 g/mol
InChI Key: FGZISPCFLHSBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 3-chlorophenylpiperazine with acetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological targets such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a serotonergic antagonist.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking the actions of serotonin. This can modulate various physiological processes, including mood regulation and pain perception. The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison: 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanone group. This structural uniqueness may confer distinct pharmacological properties compared to other similar compounds. For example, the position of the chlorine atom on the phenyl ring and the presence of the ethanone group can influence the compound’s binding affinity to receptors and its overall biological activity .

Properties

CAS No.

141511-13-9

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H15ClN2O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8H2,1H3

InChI Key

FGZISPCFLHSBOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.